molecular formula C11H15ClFNO B3007437 Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride CAS No. 1955540-67-6

Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride

Cat. No. B3007437
CAS RN: 1955540-67-6
M. Wt: 231.7
InChI Key: CAXSMKKEZWVCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropylamine derivatives is a topic of interest due to their pharmacological properties. Paper describes the synthesis of (E)- and (Z)-(+/-)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides, which are conformational analogues of dopamine. The synthesis did not yield compounds with dopaminergic activity but did result in alpha-adrenergic agonists with cardiostimulatory properties. The E isomer showed significantly higher potency than the Z isomer.

In paper , a chemoenzymatic route is described for the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a chiral intermediate for a receptor antagonist. The synthesis involved several steps, including resolution of racemic amine, permanganate oxidation, and reductive amination using leucine dehydrogenase. This paper demonstrates the potential for enzymatic processes in the synthesis of cyclopropylamine derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropylamine derivatives is crucial for their biological activity. The conformational isomerism, as discussed in paper , affects the potency of the compounds in their biological actions. The stereochemistry and conformation of the cyclopropylamine moiety can influence the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopropylamine derivatives are varied. Paper outlines the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), which involves chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation. These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis of "Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride" are not directly reported in the papers, the properties of similar compounds can provide some insights. For instance, the solubility, stability, and reactivity of the cyclopropylamine derivatives would be influenced by the presence of functional groups and the overall molecular conformation. The pharmacological properties, such as alpha-adrenergic agonism and cardiostimulatory effects, are also part of the chemical properties profile, as seen in paper .

Scientific Research Applications

  • Preparation of Fluoroalkoxy Butadienes : Patrick, Rogers, and Gorrell (2002) demonstrated the preparation of 2-fluoro-3-methoxy-1,3-butadiene, a related compound, which is significant for its potential in smooth 4 + 2 cycloaddition reactions. This process is important in the synthesis of various organic compounds (Patrick, Rogers, & Gorrell, 2002).

  • Synthesis of Isothiazolidinium Salts : Swank and Lambeth (1983) prepared a series of N-phenyl-3-methylthiopropylamine hydrochlorides, including m-methoxyphenyl derivatives, through a cyclization process. This method is valuable for synthesizing various heterocyclic compounds (Swank & Lambeth, 1983).

  • Antimicrobial Study of Fluoroquinolone-Based Thiazolidinones : Patel and Patel (2010) investigated fluoroquinolone-based thiazolidinones, synthesized using a cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline precursor. This study contributes to the field of medicinal chemistry, particularly in the development of new antibacterial agents (Patel & Patel, 2010).

  • Cyclopropylamine Synthesis : Matsuo, Tani, and Hayakawa (2004) developed a method for synthesizing cis-2-Fluorocyclopropylamine. This compound is crucial for various chemical syntheses and has applications in the pharmaceutical industry (Matsuo, Tani, & Hayakawa, 2004).

  • Synthesis of Cyclopropenone Oximes : Yoshida et al. (1988) prepared cyclopropenone oxime hydrochlorides, including 2-methyl-3-(4-methylphenyl) derivatives. These compounds are important intermediates in organic synthesis, especially in the formation of various heterocyclic compounds (Yoshida et al., 1988).

  • Synthesis of Fluorinated Heterocyclic Compounds : Shi, Wang, and Schlosser (1996) utilized 2-fluoro-3-methoxyacrylic acid and its derivatives for synthesizing a variety of fluorine-bearing heterocyclic compounds, demonstrating the versatility of these fluorinated building blocks (Shi, Wang, & Schlosser, 1996).

  • Synthesis of N-Arylcyclopropylamines : Cui and Loeppky (2001) developed a one-step synthesis of N-arylcyclopropylamines, including compounds with a 2-methoxyphenyl substituent. This method is significant for the straightforward synthesis of these compounds, which have various applications in medicinal chemistry (Cui & Loeppky, 2001).

  • Antibacterial Activity of Propanarylamines : Arutyunyan et al. (2017) synthesized propanaryl-amines, including derivatives with a 4-methoxyphenyl group. These compounds exhibited high antibacterial activity, highlighting their potential use in the development of new antimicrobial agents (Arutyunyan et al., 2017).

  • Synthesis of Monofluorinated Cyclopropanoid Nucleosides : Rosen et al. (2004) synthesized monofluorinated cyclopropanoid nucleosides, including derivatives with a fluoro-phenylcyclopropyl group. These compounds have potential applications in antiviral drug development (Rosen et al., 2004).

  • Biological Activity of Cyclopropyl and Fluorophenyl Derivatives : Issayeva et al. (2019) explored the antimicrobial activity of N-ethoxyethylpiperidine derivatives containing cyclopropane and fluorophenyl fragments. This research adds to the understanding of the biological activity of these compounds (Issayeva et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-14-9-4-2-3-8(10(9)12)11(13)7-5-6-7;/h2-4,7,11H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSMKKEZWVCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.